molecular formula C27H25NO6S B11140620 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate

Cat. No.: B11140620
M. Wt: 491.6 g/mol
InChI Key: XGODXISHDOOVEW-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound with a unique structure that includes a benzo[c]chromen core, a benzyl carbamate group, and a methylsulfanyl butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[c]chromen derivatives and benzyl carbamate-containing molecules. Examples include:

Uniqueness

The uniqueness of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H25NO6S

Molecular Weight

491.6 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C27H25NO6S/c1-17-23(13-12-20-19-10-6-7-11-21(19)25(29)34-24(17)20)33-26(30)22(14-15-35-2)28-27(31)32-16-18-8-4-3-5-9-18/h3-13,22H,14-16H2,1-2H3,(H,28,31)/t22-/m0/s1

InChI Key

XGODXISHDOOVEW-QFIPXVFZSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)[C@H](CCSC)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C(CCSC)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.